Bis(3,4-dipropoxyphenyl)ethane-1,2-dione
Description
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione (CAS: 138145-22-9) is an α-diketone derivative featuring two 3,4-dipropoxyphenyl substituents symmetrically attached to the ethane-1,2-dione core. Its molecular formula is C₂₆H₃₄O₆, with a molecular weight of 442.545 g/mol . The compound is characterized by its bulky alkoxy (propoxy) groups at the 3- and 4-positions of each phenyl ring. These substituents confer distinct steric and electronic properties, influencing its solubility, crystallinity, and reactivity.
Properties
CAS No. |
138145-22-9 |
|---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,2-bis(3,4-dipropoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C26H34O6/c1-5-13-29-21-11-9-19(17-23(21)31-15-7-3)25(27)26(28)20-10-12-22(30-14-6-2)24(18-20)32-16-8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 |
InChI Key |
XXYMFKRCNGLRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCC)OCCC)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione typically involves the condensation of 3,4-dipropoxybenzaldehyde with an appropriate reagent to form the desired diketone. One common method is the benzoin condensation, which involves the use of cyanide ions as a catalyst. The reaction conditions usually require a solvent such as ethanol or methanol and a controlled temperature to ensure the formation of the diketone.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein cross-linking.
Industry: It is utilized in the production of materials with specific optical and electronic properties, such as photoconductive materials and display technologies
Mechanism of Action
The mechanism of action of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets through its carbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the formation of cross-linked protein structures. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(3,4-dipropoxyphenyl)ethane-1,2-dione with structurally related α-diketones, focusing on substituent effects, physical properties, and reactivity.
Structural and Substituent Variations
Physical Properties
2.2.1 Solubility and Crystallinity
- This compound: Solubility data are unreported, but bulky propoxy groups likely enhance solubility in non-polar solvents (e.g., CHCl₃, THF) compared to smaller substituents .
- Bis(4-bromophenyl)ethane-1,2-dione: The quinoxaline derivative synthesized from this compound exhibits high solubility in CHCl₃, DCM, and THF .
- Bis(3-methoxyphenyl)ethane-1,2-dione : Lacks π–π stacking interactions due to steric hindrance from methoxy groups, reducing crystallinity .
- Bis(4-fluorophenyl)ethane-1,2-dione : Exhibits π–π stacking (intercentroid distance: 3.64 Å), enhancing crystalline stability .
2.2.2 Thermal Properties
- Propoxy and methoxy groups lower melting points compared to halogenated analogs due to reduced intermolecular forces. Fluorinated derivatives (e.g., 4-F) may exhibit higher thermal stability due to stronger dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
